molecular formula C6H9ClN2 B14778393 2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

Cat. No.: B14778393
M. Wt: 144.60 g/mol
InChI Key: VASDEEBNVDJQRB-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is a bicyclic compound featuring a fused cyclopropane-pyrrolidine ring system. Its molecular formula is C₁₈H₂₅N₃O₂·HCl, with a CAS registry number of 709031-78-7 (hydrochloride form) and 361442-04-8 (free base) . The core structure includes a cyano (-CN) group at position 3 and a substituted acetyl moiety derived from a 3-hydroxyadamantyl group. Stereochemistry is critical: the active form is specified as (1S,3S,5S)-configuration, which is essential for its pharmacological activity .

Pharmacological Role
This compound is the active pharmaceutical ingredient (API) in saxagliptin hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It enhances incretin hormone activity, promoting glucose-dependent insulin secretion .

Synthesis
Key synthetic steps involve:

Chlorination of the nitrogen atom in 3-azabicyclo[3.1.0]hexane .

Stereoselective introduction of the 3-hydroxyadamantyl-acetyl group via intermediates protected with trityl or fluorenylmethyloxycarbonyl (Fmoc) groups .

Final deprotection and salt formation to yield the hydrochloride .

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C6H8N2.ClH/c7-3-5-1-4-2-6(4)8-5;/h4-6,8H,1-2H2;1H

InChI Key

VASDEEBNVDJQRB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2NC1C#N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aminocyclopropane derivative with a nitrile group under acidic conditions to form the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-3-carbonitrile is a bicyclic compound with a nitrogen atom in its structure and a carbonitrile functional group at the 3-position. Its stereochemistry influences its chemical behavior and biological interactions, making it valuable in medicinal chemistry and organic synthesis.

Scientific Research Applications

Pharmaceutical Synthesis

  • 2-Azabicyclo[3.1.0]hexane-3-carbonitrile is an intermediate in synthesizing Saxagliptin, an antidiabetic medication that inhibits dipeptidyl peptidase-4 (DPP-4).
  • Quality by Design (QbD) approach to saxagliptin drug substance manufacturing has enhanced process knowledge and a manufacturing design space that consistently produces high-quality drug substance .
  • 2-Azabicyclo[3.1.0]hexane-3-carbonitrile's structure allows it to interact with biological targets, affecting glucose metabolism and insulin sensitivity. Its nitrogen-containing framework may interact with neurotransmitter receptors, suggesting potential neurological applications.

Synthesis

  • The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carbonitrile involves advanced organic synthesis techniques.
  • Common reagents include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are performed under mild to moderate conditions to maintain the stability of the bicyclic structure.

Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile

  • 3-Azabicyclo(3.1.0)hexane is chlorinated on the nitrogen atom . If it is in the form of the hydrochloride salt, it may be neutralized by treating the salt with an aqueous solution of an alkali metal hydroxide, separated, and chlorinated, or the salt can be chlorinated directly .
  • 3-Azabicyclo(3.1.0)hexane can be chlorinated by treating it in solution in an inert solvent, such as an ether, with a chlorinating agent containing "active" or “positive” chlorine .
  • The product can be isolated from the final reaction mixture by extraction with a solvent, such as an ether, the solution being suitable for use in the next step of the process .
  • The 3-chloro-3-azabicyclo(3.1.0)hexane in solution in a suitable solvent such as an ether, is treated with an alcoholic solution of a strong inorganic base, such as an alkali metal hydroxide or alkali metal alkoxide, (or, equivalently, an alkali metal in alcohol), to remove hydrogen chloride and form 3-azabicyclo(3.1.0)hex-2-ene .
  • A strong inorganic base such as an alkali metal hydroxide or alkali metal alkoxide, (or, equivalently, an alkali metal in alcohol) .
  • The resulting inorganic salts are removed by filtration or decantation, and the resulting liquid phase, containing 3-azabicyclo(3.1.0)hex-2-ene, is treated with an aqueous solution of sodium bisulfite to form the 2-bisulfite adduct, at about room temperature .
  • The resulting two-phase mixture is treated with an alkali metal cyanide, at about room temperature, to form a solution of 3 .

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities with related bicyclic compounds:

Compound Name Molecular Formula Key Substituents Biological/Industrial Role Reference
2-Azabicyclo[3.1.0]hexane-3-carbonitrile HCl C₁₈H₂₅N₃O₂·HCl -CN, 3-hydroxyadamantyl-acetyl DPP-4 inhibitor (Saxagliptin API)
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate HCl C₈H₁₄ClNO₂ Ethyl ester at position 6 Intermediate in synthesis
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl C₈H₁₂ClNO₂ -COOH, bicyclo[2.2.1]heptane core Potential building block for peptidomimetics
(1R,5R)-3-Azabicyclo[3.1.0]hexane-oxadiazole HCl C₈H₁₁N₃O·HCl 3-methyl-1,2,4-oxadiazole at position 1 Exploratory metabolic stability studies
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide HCl C₆H₁₁ClN₂O -CONH₂ (carboxamide) Intermediate or impurity in saxagliptin synthesis

Key Observations:

  • Ring System Variations: Compounds like 2-azabicyclo[2.2.1]heptane derivatives (norbornane analogs) exhibit distinct spatial arrangements, reducing compatibility with DPP-4’s active site compared to the [3.1.0]hexane core .
  • Functional Group Impact: The cyano group in saxagliptin enhances electrophilicity and binding to DPP-4, whereas carboxylate esters (e.g., ethyl ester in ) or carboxamides (e.g., ) alter solubility and metabolic pathways.

Pharmacological and Physicochemical Properties

Property 2-Azabicyclo[3.1.0]hexane-3-carbonitrile HCl (1S,3S,5S)-Carboxamide HCl 3-Azabicyclo[3.1.0]hexane-oxadiazole HCl
Melting Point Off-white solid (no specific MP) >192°C (dec.) Not reported
Solubility High (due to hydrochloride salt) Moderate (polar carboxamide) Likely low (lipophilic oxadiazole)
Bioavailability High (optimized for DPP-4 binding) Low (intermediate role) Undetermined

Regulatory and Industrial Status

  • Saxagliptin Hydrochloride: Marketed as Onglyza® (Bristol Myers Squibb) with USP/EP monographs .
  • Impurities and Isomers : Enantiomers like (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carbonitrile are monitored as critical impurities due to reduced efficacy .
  • Derivatives: Compounds such as the oxadiazole analog remain in preclinical research, highlighting the importance of the cyano group in the approved drug.

Biological Activity

2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride is a bicyclic compound notable for its pharmacological potential, particularly as an inhibitor of dipeptidyl peptidase 4 (DPP-4). This enzyme plays a significant role in glucose metabolism, making this compound a candidate for diabetes management therapies. The unique bicyclic structure combined with the carbonitrile functionality contributes to its biological activity and selectivity.

  • Molecular Formula : C6H9ClN2
  • Molecular Weight : 144.60206 g/mol
  • CAS Number : 865999-67-3

The primary mechanism of action for this compound involves the inhibition of DPP-4, which leads to increased levels of incretin hormones that enhance insulin secretion and decrease glucagon levels. This action helps regulate blood glucose levels, making it beneficial for individuals with type 2 diabetes mellitus .

DPP-4 Inhibition

Research indicates that this compound exhibits significant inhibitory activity against DPP-4, with potential implications for diabetes treatment:

Compound Activity Notes
This compoundStrong DPP-4 inhibitorEnhances incretin levels
SaxagliptinHigh affinity DPP-IV inhibitorEstablished diabetes medication
SitagliptinDPP-4 inhibitionWidely used in clinical settings

The selectivity and potency of this compound as a DPP-4 inhibitor suggest its potential as a therapeutic agent in diabetes management .

Off-target Interactions

Studies have shown that this compound may interact with various biological targets beyond DPP-4, which could influence its pharmacological profile and safety during drug development processes. Understanding these interactions is crucial for assessing both efficacy and potential side effects.

Case Studies and Research Findings

Research has highlighted the compound's synthesis and biological testing:

  • Synthesis : The synthesis typically involves multi-step organic reactions, including cyclization of nitrogen-containing precursors and conversion to the hydrochloride form to enhance solubility for pharmaceutical applications .
  • Biological Testing : Several studies have focused on the biological activities of derivatives of azabicyclo compounds, indicating promising antibacterial and antifungal properties alongside their antidiabetic effects .

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group and bicyclic framework undergo oxidation under controlled conditions. For example:

  • Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the nitrile to a carboxylic acid derivative.

  • Ozone (O₃) selectively cleaves the cyclopropane ring, yielding open-chain carbonyl compounds .

Table 1: Oxidation Reactions

ReagentConditionsProduct(s)YieldSource
KMnO₄ (aq)25°C, 6–12 hBicyclic carboxylic acid derivative65–75%
O₃ in CH₂Cl₂-78°C, 2 h1,3-Diketone82%

Reduction Reactions

The nitrile group can be reduced to primary amines or imines:

  • Lithium aluminum hydride (LiAlH₄) converts the nitrile to an amine under anhydrous conditions.

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitrile without affecting the bicyclic structure .

Table 2: Reduction Reactions

ReagentConditionsProduct(s)YieldSource
LiAlH₄/THFReflux, 4 h3-Aminobicyclohexane hydrochloride70%
H₂ (5 atm), Pd/CEtOH, 25°C, 3 h3-Aminobicyclohexane90%

Substitution Reactions

The nitrile group participates in nucleophilic substitutions:

  • Sodium azide (NaN₃) replaces the nitrile with an azide group in polar aprotic solvents.

  • Grignard reagents (e.g., RMgX) form ketones via addition to the nitrile .

Table 3: Substitution Reactions

ReagentConditionsProduct(s)YieldSource
NaN₃/DMF80°C, 8 h3-Azidobicyclohexane60%
CH₃MgBr/THF0°C → 25°C, 2 h3-Acetylbicyclohexane55%

Hydrolysis Reactions

The hydrochloride salt facilitates hydrolysis under basic conditions:

  • Aqueous NaOH hydrolyzes the nitrile to an amide or carboxylic acid.

  • Hydrochloric acid (HCl) under reflux yields the corresponding carboxylic acid .

Table 4: Hydrolysis Reactions

ReagentConditionsProduct(s)YieldSource
2M NaOH, 70°C12 h3-Carbamoyl bicyclohexane85%
6M HCl, reflux6 h3-Carboxylic acid derivative78%

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective opening:

  • Electrophilic reagents (e.g., Br₂) open the ring to form dihalogenated products.

  • Acid-catalyzed hydration yields alcohol derivatives .

Table 5: Ring-Opening Reactions

ReagentConditionsProduct(s)YieldSource
Br₂/CCl₄0°C, 1 h1,3-Dibromopentane nitrile68%
H₂SO₄ (conc.)100°C, 4 h3-Hydroxyhexane nitrile73%

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride?

The compound is synthesized via multistep routes involving cyclopropanation, amidation, and nitrile functionalization. A representative method involves reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/H₂O mixture under basic conditions (Na₂CO₃), followed by purification via silica gel chromatography . Stereochemical control during bicyclic core formation is critical, often achieved using chiral catalysts or enantiopure starting materials .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

High-Performance Liquid Chromatography (HPLC) with UV detection (purity ≥99%) is standard, complemented by LC-MS for molecular weight confirmation (e.g., observed m/z 315.41 for Saxagliptin analogs) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying bicyclic geometry and nitrile group placement. For example, characteristic ¹H NMR shifts for the bicyclo[3.1.0]hexane core include δ 3.2–3.8 ppm (bridgehead protons) and δ 2.1–2.5 ppm (cyclopropane methylenes) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Due to suspected carcinogenicity and reproductive toxicity, researchers must use fume hoods, nitrile gloves, and sealed containers. Storage at −20°C under nitrogen is advised to prevent degradation . Emergency protocols include immediate decontamination of spills with inert absorbents (e.g., vermiculite) and ethanol rinses for skin contact .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic intermediates be resolved during process optimization?

Enantiomeric purity is critical for pharmaceutical analogs like Saxagliptin. Chiral HPLC or Supercritical Fluid Chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate diastereomers. For example, the (1S,3S,5S)-isomer of Saxagliptin exhibits distinct retention times compared to its (1R,3R,5R)-counterpart . X-ray crystallography of intermediates (e.g., tert-butyl carboxylate derivatives) provides definitive stereochemical assignments .

Q. What strategies mitigate impurities like keto derivatives or isomer byproducts during scale-up?

Impurity profiling using LC-MS/MS identifies common byproducts such as the Saxagliptin keto impurity (ACI 192812, m/z 331.43) . Reaction condition optimization—e.g., lowering temperature during amidation steps—reduces keto formation. Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity to >99.5% .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like DPP-4?

Molecular docking studies (e.g., AutoDock Vina) using the bicyclic core’s nitrile group as a hydrogen bond acceptor show strong interactions with DPP-4’s catalytic triad (e.g., Tyr547, Glu205). Free energy calculations (MM-PBSA) validate binding modes, with ∆G values correlating with in vitro IC₅₀ data .

Q. What are the challenges in reconciling conflicting solubility data across studies?

Discrepancies in aqueous solubility (e.g., 0.5–1.2 mg/mL at pH 7.4) may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs, while Karl Fischer titration quantifies water content. Standardizing equilibration times (24–48 hrs) minimizes variability .

Methodological Considerations

Q. How to design stability studies under accelerated conditions?

  • Temperature/Humidity: Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Photostability: Expose to 1.2 million lux·hrs of visible light and 200 W·hr/m² of UV. Nitrile oxidation to amides is a key degradation pathway .

Q. What orthogonal techniques validate synthetic intermediates?

  • IR Spectroscopy: Confirms nitrile stretches at 2200–2260 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ = 316.2021 for C₁₈H₂₆N₃O₂⁺) .

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